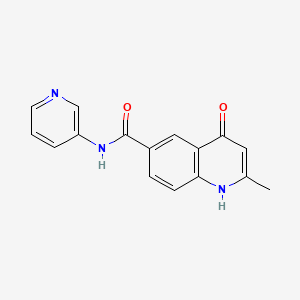
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide
Descripción general
Descripción
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide, also known as LY294002, is a potent and specific inhibitor of phosphatidylinositol 3-kinase (PI3K). It has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mecanismo De Acción
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide is a specific inhibitor of PI3K, which is a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including Akt, mTOR, and PDK1, which regulate cell growth, survival, and metabolism. This compound binds to the ATP-binding site of PI3K and prevents its phosphorylation activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate glucose and lipid metabolism in various cell types. It has also been demonstrated to attenuate angiogenesis, inflammation, and oxidative stress in animal models of diseases. However, the effects of this compound can be cell type-dependent and dose-dependent, and its specificity for PI3K isoforms needs to be carefully considered.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. It can be used in vitro and in vivo experiments, and its effects can be easily measured by Western blotting, ELISA, or other assays. However, this compound can also have off-target effects or interfere with other signaling pathways, and its toxicity and stability need to be carefully evaluated.
Direcciones Futuras
The use of 4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide in scientific research is still evolving, and there are many future directions that can be explored. For example, the development of more specific and potent PI3K inhibitors, the identification of new downstream targets of PI3K, the investigation of the crosstalk between PI3K and other signaling pathways, and the evaluation of the therapeutic potential of PI3K inhibitors in various diseases. Moreover, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its toxicity.
Aplicaciones Científicas De Investigación
4-hydroxy-2-methyl-N-3-pyridinyl-6-quinolinecarboxamide has been extensively used in scientific research to investigate the role of PI3K in various biological processes, such as cell proliferation, differentiation, apoptosis, and metabolism. It has also been used to study the signaling pathways involved in cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-4-oxo-N-pyridin-3-yl-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-7-15(20)13-8-11(4-5-14(13)18-10)16(21)19-12-3-2-6-17-9-12/h2-9H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHVJSSGQTBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4769905.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4769907.png)
![4-(4-butylphenyl)-5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4769922.png)
![N-(3,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4769929.png)
![(3aR,7aS)-2-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4769954.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)propanamide](/img/structure/B4769956.png)
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4769964.png)
![2-(3,5-dichloro-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4769966.png)
![2-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethoxy}-N-mesitylbenzamide](/img/structure/B4769967.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4769969.png)
![4-isopropyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4769976.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B4769984.png)
![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-[(4-bromophenoxy)methyl]-4-methoxybenzamide](/img/structure/B4769990.png)

